molecular formula C21H22O5 B1164233 6-Methyl-8-prenylnaringenin CAS No. 261776-60-7

6-Methyl-8-prenylnaringenin

Cat. No.: B1164233
CAS No.: 261776-60-7
M. Wt: 354.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a prenylated flavonoid, a type of flavonoid derivative characterized by the presence of a prenyl group. Prenylated flavonoids are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects . This compound is found naturally in certain plants, such as Eysenhardtia texana.

Preparation Methods

The synthesis of 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone typically involves multiple steps. One common synthetic route starts with phloroacetophenone, which undergoes several reactions including condensation, cyclization, and demethoxymethylation to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the compound.

Chemical Reactions Analysis

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone can undergo various chemical reactions, including:

Scientific Research Applications

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone involves its interaction with various molecular targets and pathways. The prenyl group enhances its lipid solubility and affinity for cell membranes, facilitating its interaction with cellular targets. This compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-11(2)4-9-15-19(24)12(3)20(25)18-16(23)10-17(26-21(15)18)13-5-7-14(22)8-6-13/h4-8,17,22,24-25H,9-10H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMUFLDDBSWRI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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